Doripenem-M1
Description
Properties
CAS No. |
1222629-57-3 |
|---|---|
Molecular Formula |
C15H26N4O7S2 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2S,3R)-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-3-methyl-4-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C15H26N4O7S2/c1-6-11(10(7(2)20)14(21)22)19-12(15(23)24)13(6)27-9-3-8(17-5-9)4-18-28(16,25)26/h6-11,17-20H,3-5H2,1-2H3,(H,21,22)(H,23,24)(H2,16,25,26)/t6-,7-,8+,9+,10-,11-/m1/s1 |
InChI Key |
DGCDKVKIMXIBKA-VFZPANTDSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](NC(=C1S[C@H]2C[C@H](NC2)CNS(=O)(=O)N)C(=O)O)[C@@H]([C@@H](C)O)C(=O)O |
Canonical SMILES |
CC1C(NC(=C1SC2CC(NC2)CNS(=O)(=O)N)C(=O)O)C(C(C)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Doripenem-M1 involves the metabolism of doripenem by dehydropeptidase-I. This enzyme catalyzes the hydrolysis of the beta-lactam ring in doripenem, resulting in the formation of the ring-opened metabolite, this compound .
Industrial Production Methods
Industrial production of this compound is not typically performed as it is a metabolite formed in vivo. the production of doripenem itself involves complex synthetic routes, including the use of beta-lactam intermediates and various protective group strategies to ensure the stability and activity of the final product .
Chemical Reactions Analysis
Types of Reactions
Doripenem-M1 undergoes several types of chemical reactions, including hydrolysis and oxidation. The primary reaction is the hydrolysis of the beta-lactam ring by dehydropeptidase-I .
Common Reagents and Conditions
The hydrolysis reaction that forms this compound requires the presence of dehydropeptidase-I and occurs under physiological conditions. No additional reagents are typically required for this enzymatic reaction .
Major Products Formed
The major product formed from the hydrolysis of doripenem is this compound, which is microbiologically inactive .
Scientific Research Applications
Pharmacokinetics of Doripenem-M1
Doripenem is administered intravenously, with pharmacokinetic studies indicating a two-compartment model of distribution. The drug exhibits linear pharmacokinetics across a dose range of 0.25 to 1.0 g, with optimal dosing regimens identified through Monte Carlo simulations. For pathogens with a minimum inhibitory concentration (MIC) ≤ 1 mg/L, a dosage of 1.0 g every 12 hours or 0.5 g every 8 hours is recommended .
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| C_max | 8.1 to 63 mg/L |
| AUC | 8.7 to 75.6 mcg- hours/mL |
| Half-life | Approximately 1 hour |
Intra-abdominal Infections
Doripenem has been extensively studied for its efficacy in treating complicated intra-abdominal infections. In randomized clinical trials, doripenem demonstrated non-inferiority to meropenem regarding clinical cure rates in microbiologically evaluable patients .
Clinical Cure Rates:
| Treatment Group | Clinical Cure Rate (%) |
|---|---|
| Doripenem | 81-82.8 |
| Meropenem | 82.1-85.9 |
These results underscore doripenem's effectiveness as a treatment option for serious infections in hospitalized patients.
Urinary Tract Infections
Doripenem has also shown efficacy in complicated urinary tract infections, including pyelonephritis. In clinical settings, it has been used successfully to treat infections caused by susceptible bacteria .
Resistance and Future Directions
The emergence of multidrug-resistant bacteria poses significant challenges in treating infections. This compound may play a role in addressing these challenges due to its broad-spectrum activity against resistant strains . Ongoing research aims to further elucidate its pharmacodynamic properties and optimize dosing strategies to enhance therapeutic outcomes.
Case Studies and Research Findings
Several studies have documented the successful application of doripenem in various clinical scenarios:
-
Case Study: Nosocomial Pneumonia
A study highlighted the effectiveness of doripenem in treating nosocomial pneumonia associated with multidrug-resistant pathogens, demonstrating significant improvements in patient outcomes . -
Pharmacokinetic Study
Research involving healthy subjects showed that intravenous administration of doripenem was well tolerated, with no severe adverse effects reported during the trials .
Mechanism of Action
Doripenem-M1 itself does not have a direct mechanism of action as it is microbiologically inactive. its formation from doripenem involves the hydrolysis of the beta-lactam ring by dehydropeptidase-I. Doripenem exerts its effects by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins, leading to cell lysis .
Comparison with Similar Compounds
Metabolic Pathways
Key Findings :
Pharmacokinetic Profiles
Key Findings :
Clinical Implications
- Renal Impairment : ESRD patients exhibit a 7.8-fold increase in doripenem AUC, necessitating dose adjustments. However, guidelines for this compound-specific dosing remain undefined .
- Structural Stability : Doripenem’s 1-β-methyl group enhances DHP-1 resistance compared to imipenem, reducing metabolite generation and prolonging antibacterial activity .
Biological Activity
Doripenem-M1 is a metabolite of doripenem, a broad-spectrum carbapenem antibiotic. Understanding the biological activity of this compound is crucial for assessing its pharmacological implications, particularly in the context of antibiotic therapy. This article reviews the biological activity, pharmacokinetics, and clinical relevance of this compound, supported by data tables and case studies.
Overview of Doripenem and Its Metabolite
Doripenem is known for its efficacy against a wide range of Gram-positive and Gram-negative bacteria. It works primarily by inhibiting bacterial cell wall biosynthesis through the inactivation of penicillin-binding proteins (PBPs) . The metabolism of doripenem leads to the formation of this compound, which is considered microbiologically inactive but plays a significant role in understanding the drug's pharmacokinetics.
Pharmacokinetics of this compound
Doripenem is primarily eliminated unchanged via renal pathways, with a minor fraction being metabolized to this compound. The pharmacokinetic parameters for this compound have been evaluated in various studies:
Biological Activity and Efficacy
The biological activity of this compound is indirectly assessed through its parent compound, doripenem. While doripenem exhibits significant antibacterial activity, this compound does not possess similar efficacy against pathogens. However, understanding its pharmacokinetic profile helps in evaluating the overall therapeutic index of doripenem.
In Vitro Studies
In vitro studies have demonstrated that doripenem has a similar spectrum of activity to imipenem against various microorganisms:
- Gram-negative bacteria : Effective against strains resistant to other antibiotics.
- MIC values : Doripenem's MIC50 and MIC90 values for Enterobacteriaceae were ≤ 0.06–0.25 mg/L and ≤ 0.06–0.5 mg/L respectively .
Case Studies and Clinical Trials
Several clinical trials have assessed the efficacy of doripenem compared to other carbapenems like meropenem:
- Trial 1 : In a study involving patients with complicated intra-abdominal infections, doripenem showed a clinical cure rate comparable to meropenem (82.8% vs. 85.9%) after treatment .
- Trial 2 : In patients with nosocomial pneumonia, doripenem was found non-inferior to imipenem/cilastatin in terms of clinical outcomes .
Safety Profile
The safety profile of doripenem and its metabolite has been evaluated in various studies:
Q & A
Q. How should researchers validate computational models predicting this compound’s target binding affinity?
- Methodological Answer : Compare in silico docking results (e.g., AutoDock Vina) with experimental data (e.g., X-ray crystallography of this compound bound to penicillin-binding proteins). Use RMSD (root-mean-square deviation) metrics to evaluate model accuracy and refine force field parameters iteratively .
Ethical & Reporting Considerations
Q. What are best practices for ensuring reproducibility in this compound research?
Q. How should researchers address ethical challenges in studies involving this compound use in vulnerable populations?
- Methodological Answer : Submit protocols to institutional review boards (IRBs) for approval, emphasizing informed consent processes and data anonymization. For pediatric or immunocompromised cohorts, justify sample size and risk-benefit ratios in alignment with Declaration of Helsinki principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
